

Pirimiphos-Methyl Hydrolysis: A Technical Examination of pH-Dependent Stability

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Compound of Interest

Compound Name: Pirimiphos-methyl

Cat. No.: B1678452

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This technical guide provides an in-depth analysis of the hydrolysis rate of the organophosphate insecticide **Pirimiphos-methyl** across a range of pH levels. The data and protocols presented herein are intended for researchers, scientists, and professionals engaged in drug development and environmental fate analysis. **Pirimiphos-methyl**'s stability is a critical parameter influencing its environmental persistence and potential for non-target exposure.

Executive Summary

Pirimiphos-methyl exhibits significant pH-dependent variability in its rate of hydrolysis. The compound is most stable under neutral to slightly alkaline conditions and demonstrates accelerated degradation in acidic environments. This guide summarizes the key quantitative data on its hydrolysis half-life (DT50), outlines the standard experimental protocols for determining these rates, and provides a visual representation of the hydrolysis pathway and experimental workflow.

Data on Pirimiphos-Methyl Hydrolysis

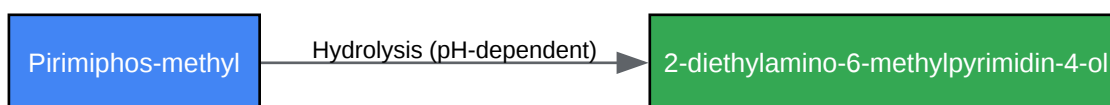
The rate of hydrolysis of **Pirimiphos-methyl** is significantly influenced by the pH of the aqueous solution. The following table summarizes the degradation half-life (DT50) of **Pirimiphos-methyl** at various pH levels, as determined at a constant temperature of 25°C.

pH	Temperature (°C)	Hydrolysis Half-Life (DT50) in Days
4	25	2
5	25	7
7	25	117
9	25	75

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Pirimiphos-Methyl Hydrolysis Pathway

The primary mechanism of **Pirimiphos-methyl** hydrolysis involves the cleavage of the phosphate ester bond, leading to the formation of 2-diethylamino-6-methylpyrimidin-4-ol.[\[2\]](#)[\[3\]](#)
[\[4\]](#)



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Caption: Hydrolysis pathway of **Pirimiphos-methyl**.

Experimental Protocols for Hydrolysis Studies

The determination of **Pirimiphos-methyl**'s hydrolysis rate is typically conducted following internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" or the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 835.2120: "Hydrolysis".[\[5\]](#)[\[6\]](#)[\[7\]](#) These protocols ensure data consistency and reliability.

Preparation of Test Solutions

Sterile aqueous buffer solutions are prepared at environmentally relevant pH values, typically pH 4, 7, and 9.[\[5\]](#)[\[8\]](#) These buffers are created using reagent-grade chemicals to maintain a

constant pH throughout the experiment.[8] A stock solution of **Pirimiphos-methyl**, often radiolabeled (e.g., with ^{14}C) to facilitate tracking, is prepared in a minimal amount of a water-miscible organic solvent.[5] The final concentration of the test substance in the buffer solutions is kept low, generally not exceeding 1 mg/L or half of its water solubility, to mimic environmental concentrations.[8]

Incubation Conditions

The test solutions are incubated in the dark at a constant temperature, typically 25°C, to prevent photodegradation and ensure temperature does not become a confounding variable.[5] [9] The exclusion of light is critical to isolate the effect of hydrolysis from other degradation pathways.

Sampling and Analysis

At predetermined time intervals, aliquots of the test solutions are sampled. The frequency of sampling is dictated by the expected rate of hydrolysis at each pH, with more frequent sampling for conditions where rapid degradation is anticipated.

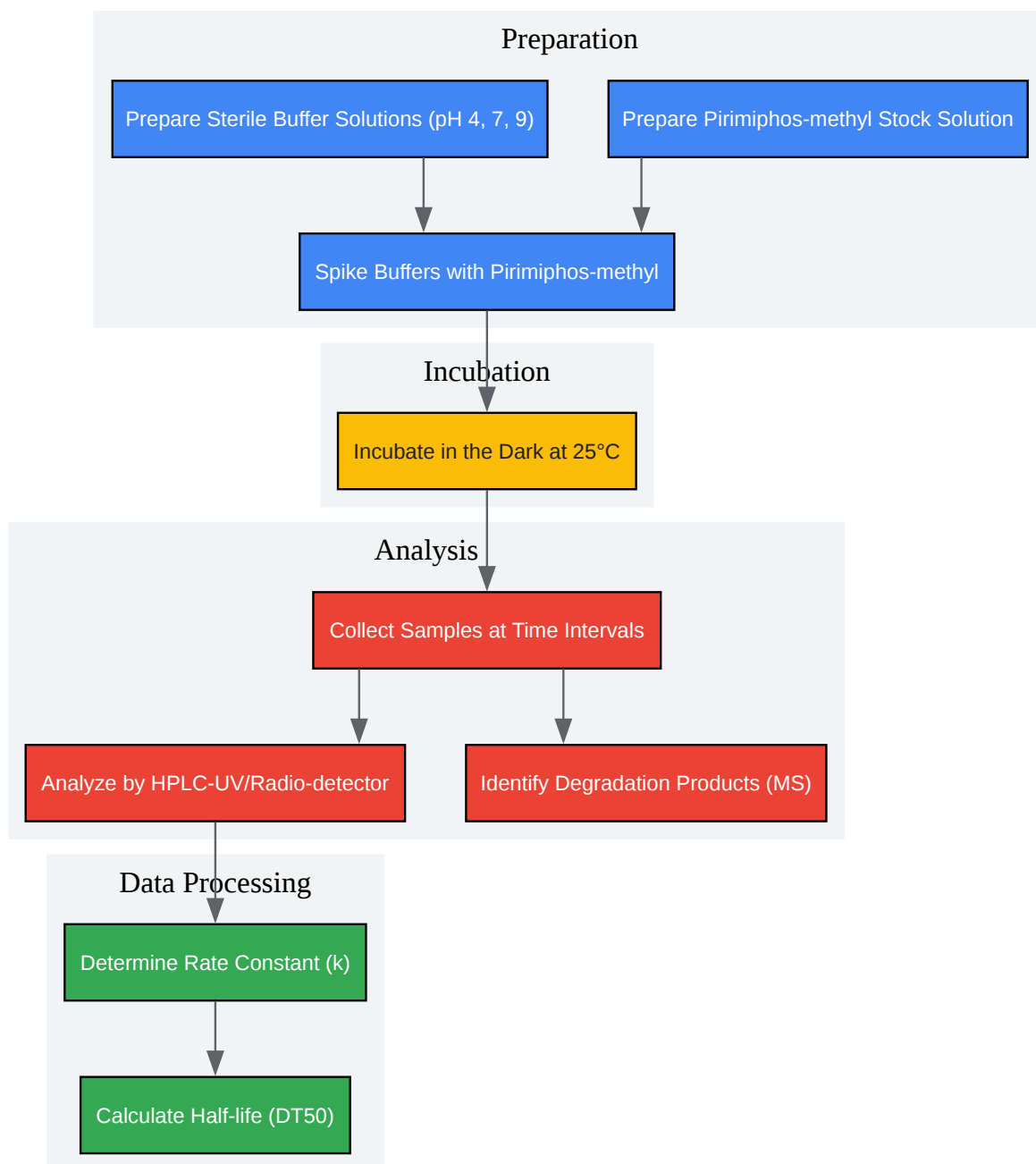
The concentration of the parent **Pirimiphos-methyl** and its degradation products in the samples is quantified using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or a radioactivity detector for radiolabeled material) is a common method for separation and quantification.

Data Analysis

The concentration of **Pirimiphos-methyl** is plotted against time for each pH level. The rate of hydrolysis is typically assumed to follow first-order kinetics. The first-order rate constant (k) is determined from the slope of the natural logarithm of the concentration versus time plot. The hydrolysis half-life (DT_{50}) is then calculated using the following equation:

$$\text{DT}_{50} = \ln(2) / k$$

The identity of the major degradation products is confirmed using analytical techniques such as mass spectrometry (MS). A mass balance is performed to account for the total amount of the applied substance and its degradation products over the course of the study.



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Caption: Experimental workflow for a pesticide hydrolysis study.

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